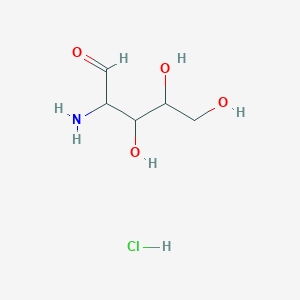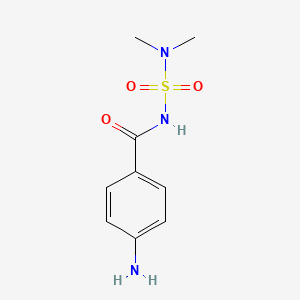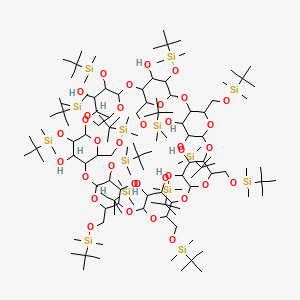
3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C8H5BrClF3O2S It is a derivative of benzenesulfonyl chloride, featuring bromine, methyl, and trifluoromethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of a suitable aromatic precursor. One common method includes the following steps:
Bromination: The starting material, 4-methyl-5-(trifluoromethyl)benzene, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfonylation: The brominated intermediate is then treated with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine or pyridine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonate Derivatives: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Methyl-5-(trifluoromethyl)benzenesulfonyl chloride
Comparison:
- Reactivity: The presence of different substituents (bromine, methyl, trifluoromethyl) affects the reactivity and selectivity of the compound in various chemical reactions.
- Applications: While all these compounds can be used as sulfonylating agents, their specific applications may vary based on their reactivity and the nature of the substituents. For example, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting derivatives, making them more suitable for pharmaceutical applications.
Eigenschaften
Molekularformel |
C8H5BrClF3O2S |
|---|---|
Molekulargewicht |
337.54 g/mol |
IUPAC-Name |
3-bromo-4-methyl-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H5BrClF3O2S/c1-4-6(8(11,12)13)2-5(3-7(4)9)16(10,14)15/h2-3H,1H3 |
InChI-Schlüssel |
MZBBKDRNUZWCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)


![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)



![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)





